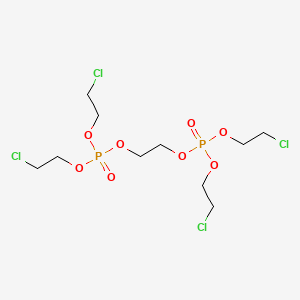![molecular formula C18H11N3O B13800835 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a complex organic compound with the molecular formula C18H11N3O It is known for its unique structure, which combines elements of benzimidazole and isoquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones can be achieved from N-substituted o-phenylenediamines and 2-alkynylbenzaldehydes through a cyclization reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has several applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of fluorescent sensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets. For instance, its use as a fluorescent sensor for copper ions (Cu2+) is based on the photoinduced electron transfer (PET) process . This interaction enhances the compound’s fluorescence, allowing for the detection of copper ions in various samples.
Comparación Con Compuestos Similares
Similar Compounds
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound shares a similar core structure but lacks the amino group at the 4-position.
Naphthoylenebenzimidazole: Another related compound with a similar structural framework.
Uniqueness
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is unique due to its specific functional groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C18H11N3O |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
15-amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C18H11N3O/c19-13-9-8-12-16-10(13)4-3-5-11(16)17-20-14-6-1-2-7-15(14)21(17)18(12)22/h1-9H,19H2 |
Clave InChI |
WYSXICZXHJMYOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)

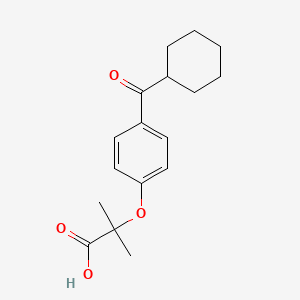
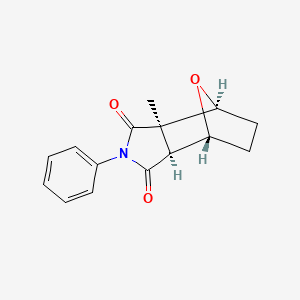
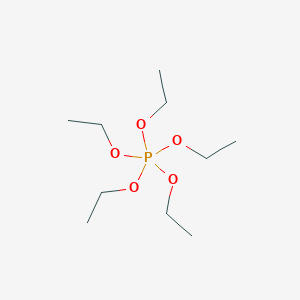
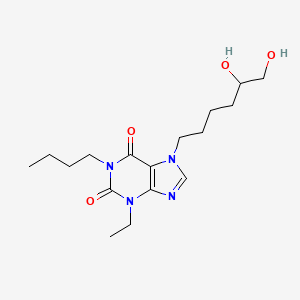

![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
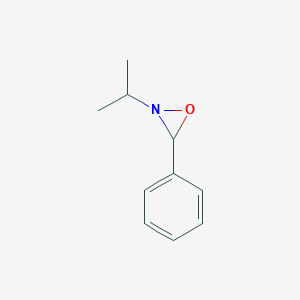
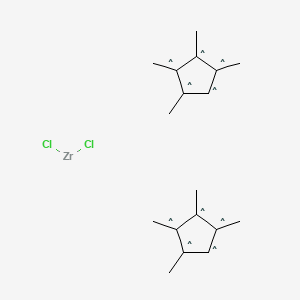
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
